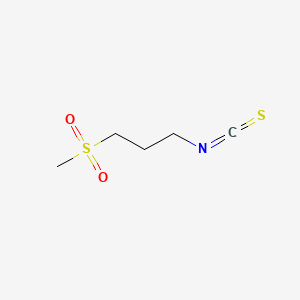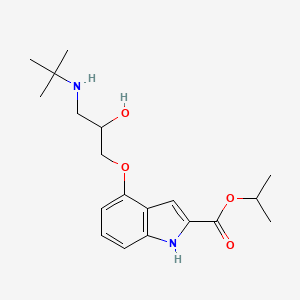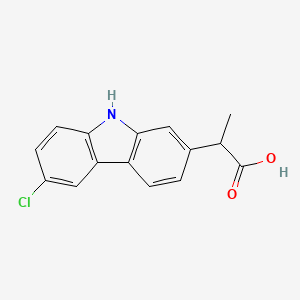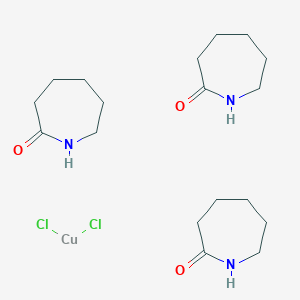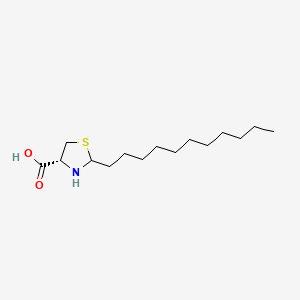
CAY10444
Overview
Description
Mechanism of Action
Target of Action
CAY10444 is a selective antagonist for the sphingosine-1-phosphate receptor 3 (S1P3) . S1P3 is a G-protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and calcium mobilization .
Mode of Action
This compound interacts with the S1P3 receptor and inhibits its activation . Specifically, it inhibits the S1P-induced increase in calcium mobilization in cells expressing the S1P3 receptor . This inhibition is selective for S1P3 over other S1P receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingosine-1-phosphate (S1P) signaling pathway . By antagonizing the S1P3 receptor, this compound can inhibit the downstream effects of S1P signaling, which include increases in intracellular calcium concentration and various cellular responses such as proliferation and migration .
Result of Action
The inhibition of S1P3 by this compound leads to a decrease in S1P-induced cellular responses. For instance, it has been shown to inhibit S1P-induced growth and migration of certain cell types . Additionally, it can inhibit the localization and release of certain inflammatory mediators in specific cell types .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Furthermore, the compound’s activity may be influenced by the presence of other signaling molecules in the cellular environment.
Biochemical Analysis
Biochemical Properties
CAY10444 plays a significant role in biochemical reactions, particularly those involving the S1P3 receptor. It has been found to inhibit S1P-induced calcium mobilization in CHO cells expressing human S1P3 . This interaction with the S1P3 receptor suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the cell, influencing their function and activity.
Cellular Effects
This compound has been shown to have notable effects on various types of cells and cellular processes. For instance, it inhibits S1P-induced growth and migration of MH7A rheumatoid fibroblast-like synoviocyte cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the S1P3 receptor. It inhibits S1P-induced calcium mobilization in cells expressing this receptor . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving transient middle cerebral artery occlusion/reperfusion (tMCAO), a mouse model of transient focal cerebral ischemia, inhibiting S1P3 immediately after reperfusion with this compound significantly reduced tMCAO-induced brain infarction, neurological deficit, and neurodegeneration .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a study involving a mouse model of transient focal cerebral ischemia, it was found that the lowest dose of this compound (0.1 mg/kg) was not effective, but 0.2 and 0.5 mg/kg were effective in attenuating the brain infarction .
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate (S1P) signaling pathway, interacting with the S1P3 receptor . This interaction can influence metabolic flux or metabolite levels within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CAY10444 involves the formation of the thiazolidine ring and the attachment of the undecyl chain. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing thiazolidine derivatives typically involve the reaction of an amino acid with a thiol and an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Types of Reactions: CAY10444 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. Its main activity is as an antagonist to the S1P3 receptor, where it inhibits calcium mobilization.
Common Reagents and Conditions: The compound is used in biological assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. It is tested under conditions that mimic physiological environments, such as in cell culture media.
Major Products Formed: The primary outcome of this compound’s activity is the inhibition of calcium mobilization in cells expressing the S1P3 receptor. This inhibition affects various downstream signaling pathways .
Scientific Research Applications
CAY10444 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of sphingosine-1-phosphate receptors.
Biology: Employed in research to understand the role of S1P3 receptors in cellular processes such as calcium signaling and cell migration.
Medicine: Investigated for its potential therapeutic effects in conditions where S1P3 receptor activity is implicated, such as inflammation and cancer.
Industry: Utilized in the development of new pharmacological agents targeting sphingosine-1-phosphate receptors
Comparison with Similar Compounds
JTE-013: Another antagonist of sphingosine-1-phosphate receptors, specifically targeting S1P2.
VPC23019: A putative antagonist of S1P1 and S1P3 receptors.
Comparison: CAY10444 is unique in its selectivity for the S1P3 receptor, whereas compounds like JTE-013 and VPC23019 have broader or different receptor specificities. This selectivity makes this compound a valuable tool for studying the specific roles of S1P3 in various biological processes .
Properties
IUPAC Name |
(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369453 | |
| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298186-80-8 | |
| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: CAY10444 is widely recognized as a selective antagonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , ] As an antagonist, this compound binds to S1PR3 and blocks the binding of its natural ligand, sphingosine-1-phosphate (S1P). This prevents the activation of downstream signaling pathways normally triggered by S1P. [, , , , , , , , , , , , , , ]
ANone: By antagonizing S1PR3, this compound can inhibit various cellular processes usually mediated by S1P, including:
- Reduced inflammation: this compound has been shown to attenuate inflammatory responses in several models, including liver ischemia-reperfusion injury [], acute inflammation [], and microglial activation []. It achieves this by interfering with S1P-mediated signaling pathways that regulate cytokine and chemokine production. [, , ]
- Modulation of cell survival and apoptosis: this compound has been reported to protect against cell death in models of cardiac injury [] and spinal cord injury []. Conversely, it has also been shown to reverse the anti-apoptotic effects of S1P in endothelial progenitor cells. [] These contrasting effects highlight the complex role of S1PR3 in cell survival depending on the specific cell type and context. [, , ]
- Impact on cell migration and angiogenesis: Studies have shown that this compound can inhibit cell migration and angiogenesis, processes often dysregulated in diseases like cancer. [, ] By blocking S1PR3, this compound interferes with S1P-mediated signaling pathways that control cell motility and blood vessel formation. [, ]
A: While this compound is primarily known for its selectivity towards S1PR3, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, one study observed that this compound, along with other purportedly selective S1P receptor antagonists, inhibited S1P-induced vasoconstriction in mice lacking the S1P2 receptor. [] This suggests a potential interaction with other S1P receptor subtypes or alternative signaling pathways.
ANone: this compound, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, has the following structural characteristics:
ANone: While the provided research doesn't delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that even small modifications to a molecule's structure can significantly impact its binding affinity, selectivity, and ultimately, its biological activity. Future research focusing on synthesizing and evaluating this compound analogs with defined structural variations could shed light on the key molecular features responsible for its S1PR3 antagonism and potentially guide the development of more potent and selective inhibitors.
ANone: Researchers have employed various animal models to investigate the effects of this compound in different disease contexts. These include:
- Mouse models of liver ischemia-reperfusion injury: this compound has demonstrated a protective effect in these models, reducing liver damage and inflammatory responses. []
- Mouse models of acute inflammation: In these studies, this compound inhibited cell chemotaxis and inflammatory mediator release. []
- Mouse models of trauma-induced neuropathic pain: Intrathecal administration of this compound was found to abolish the antinociceptive effects of FTY720, a non-selective S1P receptor agonist, highlighting the involvement of S1PR3 in pain modulation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


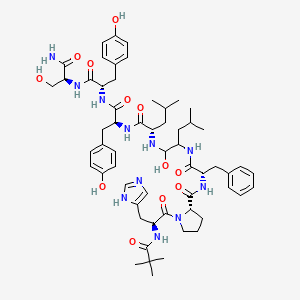




![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)

